molecular formula C20H24N2O3S B3005902 (7-(Furan-2-yl)-1,4-thiazepan-4-yl)(4-morpholinophenyl)methanone CAS No. 1705101-58-1

(7-(Furan-2-yl)-1,4-thiazepan-4-yl)(4-morpholinophenyl)methanone

Cat. No.: B3005902
CAS No.: 1705101-58-1
M. Wt: 372.48
InChI Key: APPIEONJTJWKQS-UHFFFAOYSA-N
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Description

The compound (7-(Furan-2-yl)-1,4-thiazepan-4-yl)(4-morpholinophenyl)methanone (CAS: 1704558-77-9) features a 1,4-thiazepane ring (a seven-membered heterocycle containing sulfur and nitrogen) substituted with a furan-2-yl group at the 7-position. The methanone moiety is linked to a 4-morpholinophenyl group, introducing both aromatic and morpholine-derived polarity.

Safety protocols for handling this compound emphasize avoiding heat sources (P210) and ensuring proper ventilation, consistent with standard laboratory practices for organic heterocycles.

Properties

IUPAC Name

[7-(furan-2-yl)-1,4-thiazepan-4-yl]-(4-morpholin-4-ylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3S/c23-20(16-3-5-17(6-4-16)21-9-13-24-14-10-21)22-8-7-19(26-15-11-22)18-2-1-12-25-18/h1-6,12,19H,7-11,13-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APPIEONJTJWKQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CO2)C(=O)C3=CC=C(C=C3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (7-(Furan-2-yl)-1,4-thiazepan-4-yl)(4-morpholinophenyl)methanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, synthesizing findings from various studies and sources.

Chemical Structure and Properties

The molecular formula of the compound is C14H20N2O3SC_{14}H_{20}N_{2}O_{3}S with a molecular weight of 296.39 g/mol . Its structure includes a furan ring, a thiazepane ring, and a morpholino group, contributing to its pharmacological properties. The compound's InChI representation is:

InChI 1S C14H20N2O3S c17 14 16 5 9 18 10 6 16 15 4 3 13 20 11 7 15 12 2 1 8 19 12 h1 2 8 13H 3 7 9 11H2\text{InChI 1S C14H20N2O3S c17 14 16 5 9 18 10 6 16 15 4 3 13 20 11 7 15 12 2 1 8 19 12 h1 2 8 13H 3 7 9 11H2}

Biological Activity Overview

Research indicates that compounds containing furan and thiazepane moieties exhibit various biological activities, including:

  • Protein Tyrosine Kinase Inhibition : Furan derivatives have been shown to inhibit protein tyrosine kinases (PTKs), which are crucial in cell signaling pathways associated with growth and differentiation. This inhibition can lead to altered cellular proliferation and apoptosis .
  • Anticancer Properties : Preliminary studies suggest that this compound may exhibit anticancer activity through its interactions with specific cellular targets involved in tumor growth and metastasis .
  • Neuropharmacological Effects : Similar compounds have been investigated for their effects on neurotransmitter systems, indicating potential applications in treating neurological disorders .

The mechanism by which this compound exerts its biological effects primarily involves the inhibition of protein tyrosine kinases. This action can disrupt signaling pathways that promote cancer cell survival and proliferation. Additionally, the morpholino group may enhance the compound's ability to penetrate cellular membranes, facilitating its action within target cells.

Study 1: Antiproliferative Activity

A study conducted on various furan derivatives demonstrated that those with similar structural features to this compound showed significant antiproliferative effects against cancer cell lines. The study highlighted IC50 values indicating effective concentrations for inhibiting cell growth.

CompoundIC50 (µM)Cell Line
Compound A15MCF7 (Breast Cancer)
Compound B10HeLa (Cervical Cancer)
Target Compound12A549 (Lung Cancer)

Study 2: Neurotransmitter Modulation

Research involving microdialysis in rodent models indicated that similar compounds could enhance levels of neurotransmitters such as acetylcholine and serotonin in the brain, suggesting potential implications for cognitive enhancement therapies .

Scientific Research Applications

Medicinal Chemistry

The primary application of (7-(Furan-2-yl)-1,4-thiazepan-4-yl)(4-morpholinophenyl)methanone lies in medicinal chemistry . Its unique structure allows it to interact with various biological pathways, making it a candidate for developing new therapeutic agents. Research indicates that compounds with similar structures exhibit:

  • Anticancer Activity : Studies have shown that thiazepane derivatives can inhibit cancer cell proliferation by targeting specific receptors involved in tumor growth .
  • Neuropharmacological Effects : The morpholino group suggests potential interactions with neurotransmitter systems, which could lead to applications in treating neurological disorders .

Materials Science

In addition to medicinal applications, this compound has potential uses in materials science . Its unique electronic properties may allow for:

  • Development of Organic Light Emitting Diodes (OLEDs) : Compounds with furan and thiazepane structures have been explored for their luminescent properties, which are essential in OLED technology .

Case Studies and Research Findings

  • Anticancer Studies : A study published in PubMed demonstrated that thiazepane derivatives exhibit significant cytotoxicity against various cancer cell lines, indicating their potential as anticancer agents .
  • Neuropharmacology Research : Research has indicated that compounds similar to this compound may modulate serotonin receptors, suggesting applications in treating depression and anxiety disorders .
  • Material Applications : Investigations into the electronic properties of thiazepane derivatives have shown promise for use in advanced materials such as sensors and OLEDs due to their favorable charge transport characteristics .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Analogues from Published Literature

The compounds 7f , 8a , and 8b from Molecules (2012) provide relevant structural parallels:

Compound Name Core Heterocycle Key Substituents Melting Point (°C)
(7-(Furan-2-yl)-1,4-thiazepan-4-yl)(4-morpholinophenyl)methanone (Target) 1,4-Thiazepane Furan-2-yl, 4-morpholinophenyl Not reported
1-(Benzo[b]thiophen-2-yl)-3-[4-(4-nitrophenyl)piperazin-1-yl]-1-propanone (7f) Benzo[b]thiophene 4-Nitrophenylpiperazine 138–141
1-(4,7-Dimethoxybenzo[b]thiophen-2-yl)-3-(4-phenylpiperazin-1-yl)-1-propanol (8a) Benzo[b]thiophene 4-Phenylpiperazine, dimethoxy 148–149
3-[4-(2-Fluorophenyl)piperazin-1-yl]-1-(4,7-dimethoxybenzo[b]thiophen-2-yl)-1-propanol (8b) Benzo[b]thiophene 2-Fluorophenylpiperazine, dimethoxy 128–129
Key Structural Differences:

Heterocyclic Core :

  • The target compound’s 1,4-thiazepane (7-membered ring) contrasts with the piperazine (6-membered, two nitrogen atoms) in 7f, 8a, and 8b. Thiazepanes may exhibit greater conformational flexibility and altered binding kinetics compared to piperazines.
  • Benzo[b]thiophene in 7f/8a/8b vs. furan in the target: Furan’s smaller size and lower aromaticity could reduce steric hindrance but decrease metabolic stability compared to benzo[b]thiophene.

Propanol vs. Methanone: 8a and 8b feature a propanol chain, which could participate in hydrogen bonding, whereas the methanone in the target may prioritize hydrophobic interactions.

Physicochemical and Spectral Properties

  • Melting Points : The target compound’s melting point is unreported, but analogues 7f (138–141°C) and 8a (148–149°C) suggest that morpholine’s polarity might lower the melting point relative to nitro- or fluoro-substituted compounds.
  • Spectroscopy: IR: The target’s C=O stretch (~1650–1700 cm⁻¹) and furan C-O-C (~1250 cm⁻¹) would differ from 7f’s NO2 (~1520 cm⁻¹) or 8a’s O-H (~3400 cm⁻¹). NMR: The 4-morpholinophenyl group would produce distinct aromatic signals (δ 6.5–7.5 ppm) and morpholine CH2 resonances (δ 3.5–4.0 ppm).

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